molecular formula C34H24O9 B13861470 3,11-bis(Acetyloxy)carboxynaphthofluorescein

3,11-bis(Acetyloxy)carboxynaphthofluorescein

Katalognummer: B13861470
Molekulargewicht: 576.5 g/mol
InChI-Schlüssel: CVKAPCFYRSMZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,11-bis(Acetyloxy)carboxynaphthofluorescein is a synthetic organic compound known for its fluorescent properties. It is a derivative of naphthofluorescein, which is widely used in various scientific fields due to its ability to emit light upon excitation. This compound is particularly valuable in fluorescence microscopy and other imaging techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-bis(Acetyloxy)carboxynaphthofluorescein typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Material: Carboxynaphthofluorescein

    Reagent: Acetic anhydride

    Catalyst: Sulfuric acid or another suitable acid catalyst

    Conditions: Temperature around 50-60°C, reaction time of 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,11-bis(Acetyloxy)carboxynaphthofluorescein undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield carboxynaphthofluorescein.

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Hydrolysis: Carboxynaphthofluorescein

    Oxidation: Various oxidized derivatives

    Substitution: Substituted naphthofluorescein derivatives

Wissenschaftliche Forschungsanwendungen

3,11-bis(Acetyloxy)carboxynaphthofluorescein is used in a wide range of scientific research applications:

    Chemistry: As a fluorescent probe in various chemical reactions and processes.

    Biology: In fluorescence microscopy to study cellular structures and functions.

    Medicine: For imaging and diagnostic purposes, particularly in cancer research.

    Industry: In the development of fluorescent dyes and markers for various applications.

Wirkmechanismus

The mechanism of action of 3,11-bis(Acetyloxy)carboxynaphthofluorescein involves its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is due to the presence of conjugated double bonds in its structure, which allows for the excitation and subsequent emission of photons. The compound interacts with various molecular targets, including proteins and nucleic acids, making it useful in imaging and diagnostic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carboxynaphthofluorescein
  • Fluorescein
  • Rhodamine B
  • Naphthofluorescein

Uniqueness

3,11-bis(Acetyloxy)carboxynaphthofluorescein is unique due to its specific ester groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and precision.

Eigenschaften

Molekularformel

C34H24O9

Molekulargewicht

576.5 g/mol

IUPAC-Name

acetic acid;(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate

InChI

InChI=1S/C32H20O7.C2H4O2/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32;1-2(3)4/h3-16H,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

CVKAPCFYRSMZCU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.